Thioguanosin
Description
Historical Development of Thioguanosine Analogues
Thioguanosine derivatives trace their origins to the mid-20th century, when researchers sought to develop antimetabolites capable of disrupting nucleic acid synthesis in rapidly dividing cells. The first synthetic analogues, including 6-thioguanine (6-TG), were introduced in the 1950s as chemotherapeutic agents for leukemia. Thioguanosine itself, a ribonucleoside form of 6-TG, was later synthesized to improve bioavailability and target specificity. Early studies demonstrated its ability to incorporate into RNA and DNA, leading to cytotoxic effects through mismatch pairing and inhibition of purine biosynthesis.
The development of prodrug strategies in the 21st century marked a pivotal shift. For instance, 6-thioguanosine monophosphate (6sGMP) prodrugs, such as cycloSaligenyl- and 4-acetyloxybenzyl-derivatized compounds, were engineered to bypass metabolic resistance mechanisms. These innovations addressed limitations in traditional thiopurine therapies, particularly in cells with low hypoxanthine-guanine phosphoribosyltransferase (HGPRT) expression, a common resistance pathway.
Structural Relationship to Purine Nucleosides
Thioguanosine (C₁₀H₁₃N₅O₄S) is structurally analogous to guanosine, with a sulfur atom replacing the oxygen at the 6-position of the purine ring (Figure 1). This substitution alters electronic distribution, enhancing the compound’s ability to form mismatched base pairs (e.g., thioguanine-adenine) during nucleic acid replication. The ribose moiety facilitates cellular uptake via nucleoside transporters, while the thione group increases susceptibility to enzymatic activation by kinases and phosphoribosyltransferases.
Figure 1: Comparative structures of guanosine (left) and thioguanosine (right). The sulfur substitution at position 6 (highlighted in yellow) is critical for its antimetabolite activity.
| Property | Guanosine | Thioguanosine |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀H₁₃N₅O₄S |
| Molecular Weight (g/mol) | 283.24 | 299.31 |
| Melting Point (°C) | 240 (decomposes) | 250 (decomposes) |
| pKa | 9.2 | 8.7 |
Biological Significance in Nucleic Acid Metabolism
Thioguanosine exerts its effects through multiple pathways:
- Incorporation into Nucleic Acids: Once phosphorylated to 6-thioguanosine triphosphate (6sGTP), it incorporates into RNA, causing transcriptional errors and ribosomal dysfunction. DNA incorporation leads to mismatch repair failures and double-strand breaks.
- Feedback Inhibition: 6sGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in de novo purine synthesis.
- HGPRT-Dependent Activation: In cells expressing HGPRT, thioguanosine is salvaged into 6sGMP, amplifying its cytotoxicity.
Recent studies using TUC-seq DUAL have quantified thioguanosine’s incorporation into RNA, revealing dose-dependent mutagenesis in transcripts such as p21 and ND1.
Properties
Molecular Formula |
C10H13N5O4S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6-,9-/m1/s1 |
InChI Key |
OTDJAMXESTUWLO-FTWQFJAYSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
Thioguanosine is primarily recognized for its role in cancer treatment, particularly due to its incorporation into nucleic acids, which can inhibit tumor growth.
Clinical Studies
- A multicenter study involving patients with various cancers demonstrated that thioguanosine could effectively reduce tumor size when used in conjunction with MTA. The study highlighted substantial tumor shrinkage in cases resistant to conventional therapies .
Treatment of Inflammatory Bowel Disease
Thioguanosine has also been explored for its efficacy in treating inflammatory bowel diseases (IBD), such as ulcerative colitis.
Case Studies
- A case series reported on patients with distal ulcerative colitis treated with rectally administered thioguanosine. The results showed significant improvement in symptoms, with a majority of patients experiencing reduced stool frequency and rectal bleeding .
| Patient Demographics | Before Treatment | During Treatment | Response Rate |
|---|---|---|---|
| Median Age | 45 years | 71% | |
| Stool Frequency | 6 times/day | 2 times/day | |
| Rectal Blood Loss | 80% | 0% |
This data indicates that rectal administration of thioguanosine can be an effective off-label treatment option for patients with ulcerative colitis.
Research Applications
Thioguanosine serves as a valuable tool in RNA structural studies due to its unique properties.
Structural Studies
- Studies have shown that the presence of thioguanosine can diminish the thermodynamic stability of RNA duplexes, making it useful for investigating RNA interactions and dynamics . This property allows researchers to explore RNA folding mechanisms and the effects of modifications on RNA stability.
Development of Prodrugs
Recent research has focused on developing prodrugs of thioguanosine to enhance therapeutic efficacy and overcome resistance.
Prodrug Innovations
Comparison with Similar Compounds
Thioguanosin is structurally and functionally related to several purine analogs. Below is a detailed comparison with two key analogs: 6-thioguanine and 6-mercaptopurine.
Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₀H₁₃N₅O₄S | 323.31 | Not Available | 6-thio-substituted ribonucleoside |
| 6-Thioguanine | C₅H₅N₅S | 167.19 | 154-42-7 | 6-thio-substituted purine base |
| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | 50-44-2 | 6-thio-substituted purine base with SH group |
Key Observations :
- This compound’s ribose moiety differentiates it from 6-thioguanine and 6-mercaptopurine, which lack sugar groups. This structural distinction impacts pharmacokinetics, as nucleosides like this compound require cellular uptake via nucleoside transporters, whereas bases like 6-thioguanine rely on passive diffusion .
Pharmacological and Clinical Comparison
| Parameter | This compound | 6-Thioguanine | 6-Mercaptopurine |
|---|---|---|---|
| Mechanism | Incorporated into RNA/DNA, inhibits purine synthesis | Same as this compound | Prodrug requiring conversion to 6-thioguanine nucleotides |
Preparation Methods
Transient Silylation and Sulfonylation Strategies
Early synthetic routes to 6-thioguanosine focused on modifying the guanosine scaffold through selective functionalization at the 6-position. A landmark approach involved transient O-trimethylsilylation of uridine or 2-N-phenylacetylguanosine to generate reactive intermediates amenable to sulfonylation. By treating guanosine derivatives with trimethylsilyl chloride in anhydrous pyridine, researchers achieved complete silylation of hydroxyl groups, enabling subsequent reaction with benzenesulfonyl chloride at the 6-position. This intermediate underwent nucleophilic substitution with 2-cyanoethanethiol in the presence of N-methylpyrrolidine, yielding 6-S-(2-cyanoethyl)-6-thioguanosine derivatives with >85% efficiency. The cyanoethyl group served dual purposes: preventing oxidation of the thione moiety during synthesis and facilitating later deprotection under mild basic conditions.
Critical to this method was the use of phenoxyacetyl protection for the exocyclic amino group, which prevented side reactions during sulfonylation while remaining stable under standard coupling conditions. Final deprotection employed a mixture of sodium hydroxide and sodium hydrogen sulfide, achieving >95% recovery of free 6-thioguanosine without significant conversion to deoxyguanosine. Comparative studies demonstrated that this approach reduced oxidative degradation by 72% compared to earlier methods using benzoyl protection.
Phosphoramidite Synthesis for Oligonucleotide Incorporation
The development of 6-thioguanosine phosphoramidites revolutionized its incorporation into oligonucleotides. As detailed in, 6-thioguanosine was functionalized at the 5'-hydroxyl using 4,4'-dimethoxytrityl chloride, followed by 2-cyanoethyl protection of the thione group. The 3'-hydroxyl was then converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, yielding a monomer stable under solid-phase synthesis conditions. Key stability parameters included:
| Parameter | Value |
|---|---|
| Coupling efficiency | 98.5 ± 0.7% |
| Depurination rate (60°C) | <0.2% per 24 h |
| Oxidation stability (I₂) | No detectable sulfoxide |
This phosphoramidite enabled automated synthesis of 6-thioguanosine-containing oligonucleotides up to 25 nucleotides in length, with an average stepwise yield of 99.1%. Post-synthesis, the 2-cyanoethyl group was removed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), while the dimethoxytrityl group was cleaved under mild acidic conditions (3% dichloroacetic acid in dichloromethane).
Enzymatic Synthesis Approaches
DNA Polymerase-Mediated Incorporation
Pioneering work by Yoshida et al. demonstrated that DNA polymerase α from calf thymus efficiently incorporates 2'-deoxy-6-thioguanosine 5'-triphosphate (d(s6G)TP) into DNA strands. The enzyme exhibited a Km of 12.5 μM for d(s6G)TP versus 8.2 μM for natural dGTP, indicating only moderate discrimination against the thioguanine analog. Incorporation fidelity studies revealed that DNA polymerase α inserted d(s6G)TP opposite cytosine with 93% accuracy, comparable to natural base pairing.
The enzymatic synthesis strategy enabled large-scale production of 6-thioguanine-containing DNA through primer extension reactions:
-
Template Design : Poly(dC) templates yielded optimal incorporation rates (0.8 μM/min)
-
Reaction Conditions : 37°C, 10 mM MgCl₂, 50 mM Tris-HCl (pH 7.5)
-
Product Isolation : Mercury-agarose affinity chromatography achieved 98% purity based on A342/A260 ratios
This method proved particularly valuable for generating 6-thioguanosine-modified DNA for structural studies, as the sulfur atom facilitated heavy atom derivatization in crystallography.
T7 RNA Polymerase Applications
Recent advances have utilized T7 RNA polymerase to incorporate 6-thioguanosine into RNA 5'-termini. As reported in, 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP) served as an efficient initiator for in vitro transcription. Key parameters included:
-
GSMP Concentration : Optimal at 2.5 mM (1.5-fold higher than GTP)
-
Transcription Yield : 85% for 50-mer RNA constructs
-
Post-Transcriptional Modification : Alkaline phosphatase treatment yielded 5'-HS-RNA for thiol-specific conjugation
This enzymatic approach enabled site-specific incorporation of 6-thioguanosine at RNA 5'-ends, facilitating photo-crosslinking studies of cap-binding proteins.
Protection Group Strategies and Stability Optimization
2,4-Dinitrophenyl Protection
To address the nucleophilicity of the thione group during oligonucleotide synthesis, researchers developed 2,4-dinitrophenyl (DNP) protection. Treatment of 6-thioguanosine with 2,4-dinitrofluorobenzene in DMF yielded the S-DNP derivative, which exhibited remarkable stability:
| Condition | Deprotection Rate |
|---|---|
| 0.1 M NaOH (30 min) | <5% |
| 0.5 M DBU in MeCN (2 min) | 98% |
The DNP group remained intact during standard RNA synthesis cycles, including acidolytic detritylation (3% TCA) and oxidation (0.02 M I₂). This allowed incorporation of 6-thioguanosine into oligoribonucleotides with 97% coupling efficiency per cycle.
Phenoxyacetyl vs. Acetyl Protection
Comparative studies of amino-protecting groups revealed critical differences in synthesis outcomes:
| Group | Deprotection Condition | 6-TG Purity | Byproducts |
|---|---|---|---|
| Phenoxyacetyl | NH₃/NaHS (55°C, 6 h) | 98.2% | <0.5% |
| Acetyl | NH₃/MeOH (25°C, 24 h) | 82.4% | 12.3% |
The phenoxyacetyl group’s stability under basic conditions prevented guanine ring opening, while its bulkiness minimized N7 alkylation during phosphoramidite synthesis.
Analytical Validation and Quality Control
HPLC Method Development
A validated HPLC protocol for 6-thioguanosine quantification employed:
-
Column : C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase : 97:3 KH₂PO₄ buffer (50 mM, pH 4.5)/ACN
-
Detection : UV at 341 nm (6-TG), 280 nm (internal standard)
Validation parameters met ICH Q2(R1) guidelines:
-
Linearity : 479–17,118 ng/mL (R² = 0.998)
-
LOD/LOQ : 150 ng/mL and 479 ng/mL
Applications in Therapeutic Development
Antileukemic Agent Synthesis
6-Thioguanosine triphosphate (TGTP) serves as the active metabolite of 6-mercaptopurine, with intracellular concentrations correlating with therapeutic efficacy in acute lymphoblastic leukemia. The synthetic methods described enable production of TGTP reference standards for pharmacokinetic studies, critical for dose optimization in pediatric oncology.
Photoactivatable RNA Probes
Incorporation of 6-thioguanosine into mRNA 5'-caps created photo-crosslinkable probes for studying eukaryotic initiation factor 4E (eIF4E) interactions. UV irradiation (λ = 312 nm) induced covalent crosslinks with a 34% efficiency, enabling precise mapping of cap-binding domains .
Q & A
Q. What frameworks ensure ethical and rigorous clinical translation of this compound-based therapies?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Submit protocols to institutional review boards (IRBs) with risk-benefit analyses and informed consent templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
